Kanamycin A Sulfate

Description

Crystalline Properties

Solubility and pH Stability

Kanamycin sulfate exhibits high water solubility, critical for pharmaceutical applications:

| Solvent | Solubility | pH Range (1% Solution) |

|---|---|---|

| Water | 92.3 mg/mL | 6.5–8.5 |

| Aqueous buffers | >10 mg/mL (commonly used) | 6.0–7.5 |

The sulfate group enhances solubility by reducing the compound’s hydrophobicity. Stability is maintained in neutral to slightly alkaline conditions, with degradation observed at extreme pH values.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Kanamycin sulfate’s IR spectrum (Fig. 1) reveals characteristic absorption bands:

- N–H stretching : 3,300–3,500 cm⁻¹ (primary amines).

- O–H bending : 1,200–1,400 cm⁻¹ (hydroxyl groups).

- S=O vibrations : 1,200–1,400 cm⁻¹ (sulfate group).

Note: Exact peak positions require reference to experimental data.

Nuclear Magnetic Resonance (NMR)

Complete ¹H NMR assignments for kanamycin A have been resolved using 2D techniques (HSQC, HMBC):

| Proton Environment | Chemical Shift (ppm) |

|---|---|

| Anomeric protons (H-1′, H-1″) | 4.8–5.5 |

| Amino groups (NH₂) | 2.0–3.5 |

| Methyl groups (CH₃) | 1.0–1.5 |

¹⁵N HMBC experiments identified pKa values for individual amino groups, critical for understanding ionization states.

Mass Spectrometry (MS)

In LC-ESI-MS , kanamycin derivatives show:

Thermodynamic Properties and Stability Under Varied Conditions

Protonation and pKa Values

Protonation occurs at five amino groups, with pKa values determined via NMR titrations:

| Amino Group (Position) | pKa (25°C) |

|---|---|

| N-1 (2-DOS) | 9.19 |

| N-3 (2-DOS) | 6.51 |

| N-4′ (Ring A) | 7.98 |

| N-6′ (Ring A) | 8.54 |

| N-1′ (Ring B) | 6.61 |

Protonation is exothermic, with ΔH values ranging from −10 to −20 kJ/mol .

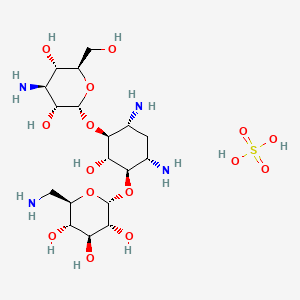

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGSFOGFJDDHP-KMCOLRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94108-19-7, 94237-36-2 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1047524 | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin disulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin A sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin A sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Microbial Strain Selection and Genetic Optimization

The production of Kanamycin sulfate begins with the fermentation of Streptomyces kanamyceticus, a soil-dwelling actinobacterium. Modern industrial processes employ genetically modified strains to enhance yield and reduce byproducts. For example, overexpression of the kan gene cluster—responsible for Kanamycin biosynthesis—increases titers by 40–60% compared to wild-type strains. Concurrent knockout of competing metabolic pathways, such as those producing secondary metabolites like actinorhodin, further redirects cellular resources toward Kanamycin synthesis.

Recent advances in CRISPR-Cas9 genome editing have enabled precise modifications in S. kanamyceticus. A 2025 study demonstrated that disrupting the whiB regulatory gene increased Kanamycin yield by 22% by prolonging the stationary phase of fermentation. Table 1 summarizes key genetic modifications and their impacts.

Table 1: Genetic Modifications in Streptomyces kanamyceticus for Enhanced Kanamycin Production

| Modified Gene/Pathway | Effect on Yield | Reference |

|---|---|---|

| kanABC overexpression | +58% | |

| whiB knockout | +22% | |

| Actinorhodin pathway knockout | +35% |

Fermentation Process Parameters

Optimal fermentation requires strict control of physicochemical conditions:

- Temperature : Maintained at 28–30°C to balance microbial growth and antibiotic synthesis.

- pH : Stabilized at 6.8–7.2 using automated titration with NH₄OH or H₂SO₄ to prevent acidification from metabolic byproducts.

- Aeration : Dissolved oxygen levels kept above 30% saturation via sparging with compressed air (0.5–1.0 vvm).

Fed-batch fermentation dominates industrial-scale production, where a glucose-rich feed solution is introduced incrementally to avoid catabolite repression. A 2024 trial reported a 1.7-fold yield increase using dynamic feeding algorithms adjusted in real-time via pH and dissolved oxygen sensors.

Extraction and Preliminary Purification

Liquid-Liquid Extraction (LLE)

Kanamycin is extracted from fermentation broth using organic solvents. Butanol and ethyl acetate are preferred due to their high partition coefficients for Kanamycin (log P = −1.2 to −0.8). In a typical protocol:

- Broth is acidified to pH 2.0–3.0 with H₂SO₄ to protonate Kanamycin’s amine groups.

- Mixed with butanol at a 1:2 (v/v) ratio, yielding a Kanamycin-rich organic phase.

- Back-extracted into an aqueous phase at pH 8.0–9.0 using NH₄OH.

This method achieves ~85% recovery but generates solvent waste. Emerging techniques like supercritical CO₂ extraction reduce environmental impact while maintaining 78–82% efficiency.

Solid-Phase Extraction (SPE)

SPE on silica gel or activated charcoal concentrates Kanamycin prior to chromatography. A 2025 protocol adsorbed 95% of Kanamycin from broth using a silica gel column eluted with methanol:water (70:30).

High-Resolution Purification Techniques

Ion-Exchange Chromatography (IEX)

Cation-exchange resins like Dowex 50WX2 bind Kanamycin’s protonated amines at pH 6.5. Elution with 0.5M NaCl recovers >90% pure Kanamycin, though competing cations (e.g., Ca²⁺) necessitate pre-treatment with EDTA.

Reverse-Phase Chromatography (RPC)

RPC on C18 columns resolves Kanamycin from structurally similar impurities. Gradient elution (20→80% acetonitrile in 0.01M H₃PO₄) achieves 99.2% purity, as validated by HPLC-UV at 210 nm.

Formulation of Kanamycin Sulfate Injections

Stabilization Against Oxidative Degradation

A 2017 patent (CN107638386B) detailed a nitrogen displacement method to prevent oxidation during autoclaving:

- Dissolve sodium bisulfite (antioxidant) in water for injection.

- Saturate solution with N₂ gas to displace O₂.

- Add Kanamycin sulfate and adjust to pH 5.0–6.0 with citric acid.

This protocol reduced discoloration by 90% compared to conventional methods.

Table 2: Composition of Kanamycin Sulfate Injection

| Component | Concentration | Function |

|---|---|---|

| Kanamycin sulfate | 50 mg/mL | Active ingredient |

| Sodium bisulfite | 0.1% w/v | Antioxidant |

| Citric acid | q.s. to pH 5.5 | pH adjustment |

Quality Control and Analytical Methods

HPLC Analysis

A validated HPLC method uses a Kromasil C18 column with UV detection at 210 nm. The mobile phase (0.01M H₃PO₄:acetonitrile, 80:20) resolves Kanamycin A, B, and C epimers with a retention time of 12.3 min for Kanamycin A.

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) show that nitrogen-purged injections retain >95% potency vs. 82% for non-purged batches.

Chemical Reactions Analysis

Derivatization Reactions in Analytical Detection

Kanamycin sulfate undergoes derivatization with fluorogenic or chromogenic agents for HPLC analysis. Common methods include:

Table 1: Derivatization Methods for Kanamycin Sulfate

-

FMOC-Cl : Forms stable fluorescent adducts via amine group alkylation.

-

PIC : Produces UV-active N-aryl-N′-phenyl urea derivatives.

-

NITC : Generates thiocarbamate derivatives for enhanced sensitivity .

Decomposition and Stability

Kanamycin sulfate is thermally stable (<10% degradation after autoclaving at 120°C for 1 hour) but decomposes under extreme conditions:

-

Thermal decomposition products : Carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), sulfur oxides (SOₓ) .

-

Incompatibilities : Reacts with strong oxidizing agents (e.g., peroxides), leading to hazardous byproducts .

Interaction with Sulfuric Acid

During synthesis, kanamycin freebase is treated with sulfuric acid to form the sulfate salt. This protonation enhances water solubility and stability .

Scientific Research Applications

Microbiology Applications

Kanamycin sulfate is widely used in microbiological research due to its effectiveness as a selective agent.

- Selective Agent : It is commonly employed to select for resistant strains of mammalian, fungal, or bacterial cells that harbor kanamycin resistance genes (kanMX). Typically, it is used at concentrations around 50 µg/mL in culture media .

- Culture Media : Kanamycin is incorporated into various isolation media such as Kanamycin Esculin Azide Agar for the selective isolation of group D streptococci .

Table 1: Microbiology Applications of Kanamycin Sulfate

| Application | Description |

|---|---|

| Selective Agent | Used for selecting kanMX transformed cells |

| Culture Media | Added to media for isolating specific bacterial strains |

| Resistance Gene Selection | Facilitates selection in genetic engineering applications |

Molecular Biology Applications

In molecular biology, kanamycin sulfate serves as a critical tool for gene selection and transformation processes.

- Gene Transformation : It is used in Agrobacterium-mediated transformation where the neomycin phosphotransferase (nptII) gene serves as a selection marker. This application is crucial for developing genetically modified plants .

- Cell Culture Contamination Prevention : Kanamycin is effective in preventing bacterial contamination in cell cultures, ensuring the integrity of experimental results .

Table 2: Molecular Biology Applications of Kanamycin Sulfate

| Application | Description |

|---|---|

| Gene Transformation | Used with nptII gene for plant transformation |

| Cell Culture | Prevents bacterial contamination in cell cultures |

Clinical Applications

Kanamycin sulfate has been utilized in various therapeutic contexts, particularly in treating infections.

- Treatment of Gonorrheal Urethritis : A study demonstrated that a single dose of 2 g kanamycin sulfate effectively cured 93% of men with acute gonorrheal urethritis, showcasing its efficacy as an antibiotic treatment .

- Hepatic Encephalopathy Management : In patients with hepatic cirrhosis, kanamycin sulfate was used prophylactically to manage hyperammonemia and hepatic encephalopathy. A transition to rifaximin was evaluated, indicating the need for ongoing research into optimal treatment regimens .

Table 3: Clinical Applications of Kanamycin Sulfate

| Condition | Treatment Description |

|---|---|

| Gonorrheal Urethritis | Cured 93% of cases with a single parenteral dose |

| Hepatic Encephalopathy | Used as prophylaxis; efficacy evaluated when switched to rifaximin |

Agricultural Applications

In agriculture, kanamycin sulfate plays a role in plant biotechnology.

- Transgenic Plant Selection : It is utilized as a selective agent in the production of transgenic plants by allowing only those cells that have successfully integrated the desired genes (e.g., resistance genes) to survive .

Table 4: Agricultural Applications of Kanamycin Sulfate

| Application | Description |

|---|---|

| Transgenic Plant Development | Selective agent for plants with integrated resistance genes |

Case Studies and Research Findings

- Efficacy in Gonorrhea Treatment :

- Switching from Kanamycin to Rifaximin :

- Genetic Engineering Success :

Mechanism of Action

Kanamycin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S ribosomal RNA of the 30S subunit. As a result, the bacterium is unable to synthesize proteins vital to its growth, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Composition

Kanamycin sulfate belongs to the aminoglycoside class, sharing structural similarities with gentamicin, neomycin, and streptomycin. Key distinctions include:

*2-Deoxystreptamine (2-DOS) backbone.

Kanamycin’s disaccharide structure confers resistance to enzymatic inactivation by some bacterial acetyltransferases, whereas gentamicin’s multiple components broaden its spectrum but increase susceptibility to resistance mechanisms .

Pharmacological Profile

Kanamycin is less potent than amikacin against multidrug-resistant P. aeruginosa but more effective than neomycin in systemic applications. Its narrow therapeutic window (serum levels: 15–30 µg/mL) requires stringent monitoring .

Analytical Methods

TLC-bioautography for Kanamycin offers high specificity (Rs = 3.47) and recovery (101.4% ± 2.02) , whereas gentamicin assays rely more on HPLC due to its multi-component nature .

Toxicity and Environmental Impact

Kanamycin’s unique biphasic effect on Skeletonema costatum (stimulatory at low doses, inhibitory at >2 mg/mL) contrasts with gentamicin’s consistent growth suppression .

Biological Activity

Kanamycin sulfate is a broad-spectrum aminoglycoside antibiotic that exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This article explores its biological activity, including mechanisms of action, efficacy against specific pathogens, and recent research findings.

Kanamycin sulfate functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the initiation complex and causing misreading of mRNA, which ultimately leads to the production of nonfunctional proteins. This mechanism is crucial for its effectiveness against a wide range of bacterial species.

Antibacterial Efficacy

Kanamycin sulfate has been shown to be effective against several clinically relevant pathogens. Below is a summary of its Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 29213) | 32 |

| Staphylococcus aureus (MRSA) | 64 |

| Klebsiella pneumoniae (ATCC 70063) | 16 |

| Escherichia coli (ATCC 25922) | 8 |

| Pseudomonas aeruginosa (PAO1) | 128 |

These values indicate that Kanamycin sulfate retains substantial activity against resistant strains, although some strains exhibit higher resistance levels, necessitating further research into modified derivatives for enhanced efficacy .

Synthesis of Carbon Dots from Kanamycin Sulfate

A novel study synthesized carbon dots (CDs-Kan) from kanamycin sulfate using a hydrothermal method. The resulting CDs demonstrated good antibacterial properties similar to those of kanamycin itself, effectively inhibiting both Gram-positive and Gram-negative bacteria. Scanning electron microscopy revealed morphological changes in treated bacterial cells, indicating the bactericidal effects of the treatment .

Impact on Microalgae

Research has also explored the effects of kanamycin sulfate on microalgae, specifically its impact on growth and photosynthetic activity. A study involving Dictyosphaerium pulchellum and Micractinium pusillum found that concentrations above 5 mg/L significantly inhibited growth and protein synthesis in these species. This suggests potential applications in aquaculture for controlling undesired microbial growth .

Edible Cross-Linked Cellulose Material

Another innovative application involved developing an edible kanamycin sulfate cross-linked cellulose material that exhibited strong antibacterial activity against multiple pathogenic bacteria. This approach highlights the potential for using kanamycin in food safety and preservation .

Case Studies

-

Clinical Application in CAR T-Cell Therapy :

Kanamycin sulfate was utilized in the production of genetically modified T-cells for cancer therapy. The compound's role in maintaining cell viability during the manufacturing process was crucial for developing effective therapies . -

Antibacterial Nanomaterials :

The conversion of kanamycin into nanomaterials has opened avenues for enhanced antibacterial applications. The synthesized carbon dots showed promising results in retaining the antimicrobial properties while offering improved biosafety profiles .

Q & A

Basic Research Questions

Q. How to establish a reliable calibration curve for kanamycin sulfate quantification using FTIR or colorimetry?

- Methodology :

- For FTIR: Use spectral regions specific to kanamycin sulfate (e.g., 1600–1700 cm⁻¹ for amine groups). Calibrate with standard solutions (e.g., 50–500 µg/mL) and validate linearity (R² > 0.99) .

- For colorimetry: Employ derivatization agents (e.g., ninhydrin) to enhance sensitivity. Validate intraday precision (RSD ≤ 5%) and inter-day reproducibility .

Q. What quality control parameters are critical for validating kanamycin sulfate assays in pharmaceutical formulations?

- Key Parameters :

- Specificity : Confirm absence of interference from excipients using blank matrices .

- Accuracy/Precision : Achieve recovery rates of 95–105% and RSD ≤ 5% for intraday/inter-day analyses .

- Stability : Verify sample integrity under storage conditions (e.g., −20°C for plasma; RSD ≤ 10% after freeze-thaw cycles) .

Q. How to ensure compliance with pharmacopeial standards (e.g., USP) for kanamycin sulfate purity testing?

- Guidelines :

- Chromatographic purity: Use HPLC with UV detection (205 nm) and confirm resolution ≥3 between kanamycin and related substances (e.g., amikacin) .

- Tailing factor: Maintain ≤2.0 for peak symmetry .

Advanced Research Questions

Q. How to resolve discrepancies between FTIR and colorimetric methods for kanamycin sulfate quantification?

- Analysis :

- Matrix Effects : FTIR may overestimate concentrations in complex matrices (e.g., injection preparations) due to overlapping spectral bands. Cross-validate with HPLC .

- Sensitivity Limits : Colorimetry has higher LOD (e.g., 19.4 ng vs. 60 µg/mL for FTIR), making it unsuitable for trace analysis .

Q. What strategies optimize HPLC methods for kanamycin sulfate nanoparticle (NP) drug delivery studies?

- Method Development :

- Column Chemistry : Use C18 columns with borate buffer (pH 9.0) and ion-pair agents (e.g., octanesulfonate) to enhance retention .

- Detection : Optimize UV detection at 205 nm for NPs, achieving LOD 60 µg/mL and LOQ 120 µg/mL .

- Validation : Apply Formulation by Design (FbD) to balance retention time, resolution, and peak asymmetry .

Q. How to evaluate encapsulation efficiency (EE) and drug release kinetics of kanamycin sulfate-loaded PLGA nanoparticles?

- Protocol :

- EE Calculation : Use ultracentrifugation to separate free vs. encapsulated drug. Report EE as 74.34% ± 2.5% (w/w) via HPLC .

- Release Kinetics : Conduct in vitro studies in PBS (pH 7.4). Fit data to zero-order models (R² > 0.99) for sustained release over 12 days .

Q. How to validate cross-platform compatibility of HPLC methods (e.g., NQAD vs. ELSD) for kanamycin sulfate analysis?

- Comparative Study :

- Sensitivity : NQAD offers lower LOD (19.4 ng vs. 195.2 ng for ELSD) but requires rigorous mobile phase degassing .

- Linearity : Both methods show R² > 0.999 within 120–840 µg/mL, but NQAD is preferable for low-concentration biologics .

Methodological Best Practices

- Data Contradiction Management : Cross-validate using orthogonal techniques (e.g., FTIR + HPLC) and apply statistical tools (e.g., ANOVA for inter-method variance) .

- Reproducibility : Document experimental parameters (e.g., column lot, buffer pH) to align with journal guidelines for method replication .

- Safety : Store kanamycin sulfate at −20°C in airtight containers; avoid incompatible materials (e.g., strong oxidizers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.